

# Introduction: A Proactive Approach to Chemical Safety

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## Compound of Interest

Compound Name: 3,7-Dioxa-1,9-nonanediol

Cat. No.: B1600267

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In the landscape of drug discovery and chemical research, novel compounds often precede exhaustive safety documentation. 2,2'-(Trimethylenedioxy)diethanol, a di-alcohol compound featuring a propyl diether linker, is one such entity. Its structure suggests utility as a linker, spacer, or building block in complex molecule synthesis.

The absence of a dedicated Safety Data Sheet (SDS) necessitates a predictive safety analysis. This guide leverages toxicological and safety data from structurally similar compounds to construct a reliable, precautionary handling framework. Our core directive is to empower researchers with a scientifically-grounded understanding of the potential hazards and to delineate clear, self-validating protocols for safe handling, storage, and emergency response. This approach is rooted in the principle that chemical structures dictate their functional and, by extension, their toxicological properties.

## Structural Analysis and Analogue Selection

The target molecule, 2,2'-(Trimethylenedioxy)diethanol, is characterized by two primary alcohol (-OH) functional groups and two ether linkages. The central linker is a non-reactive propane-1,3-diyl group.

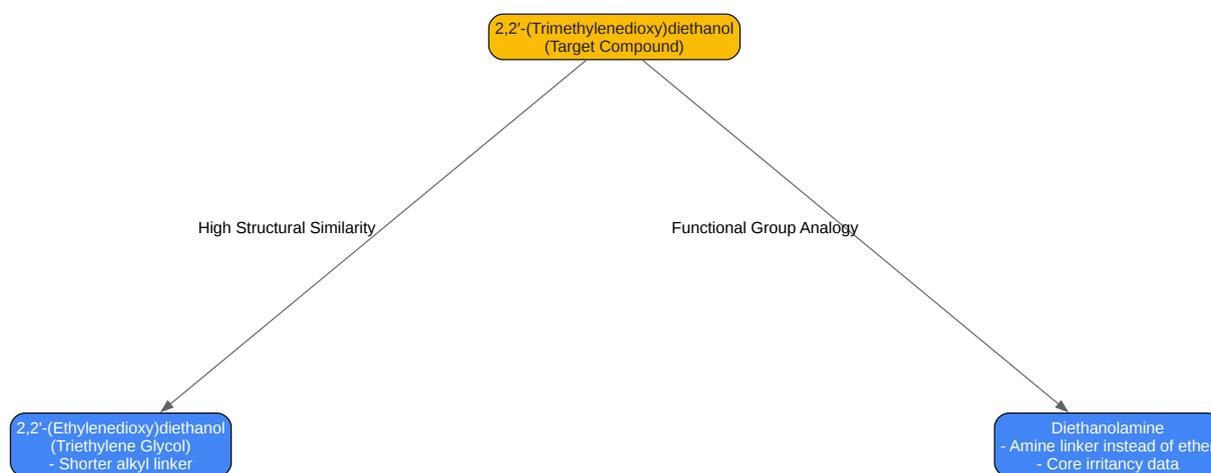
To build a predictive safety profile, we will analyze two key analogues:

- 2,2'-(Ethylenedioxy)diethanol (Triethylene Glycol, TEG): This is a very close structural analogue, differing only by the length of the central alkyl chain (ethylene vs. trimethylene). It

provides the best available model for the overall low-reactivity and base toxicological profile of the glycol ether class.

- Diethanolamine (DEA): This compound represents the core reactive moiety of many related structures, containing the dual ethanol units linked by a secondary amine. While our target molecule has ether linkages, not an amine, the extensive data on DEA's irritant properties provides a conservative baseline for potential bio-interactions of the terminal alcohol groups. [1]

The following diagram illustrates the structural relationship between the target compound and its primary analogues.



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Caption: Structural relationship between the target compound and its selected analogues.

## Comparative Hazard and Physicochemical Profile

The known properties of the selected analogues are summarized below. This data forms the basis for our extrapolated safety assessment of 2,2'-(Trimethylenedioxy)diethanol.

Property	2,2'-(Ethylenedioxy)diethanol (TEG)	Diethanolamine (DEA)	Predicted: 2,2'-(Trimethylenedioxy)diethanol
CAS Number	112-27-6[2]	111-42-2[1][3]	66665-98-3
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>4</sub> [2]	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub> [3][4]	C <sub>7</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	150.17 g/mol [2]	105.14 g/mol [3][4]	164.20 g/mol
Appearance	Colorless, viscous liquid[2]	White solid or colorless viscous liquid[1][4]	Likely a colorless, viscous liquid
GHS Classification	Not classified as hazardous[2][5]	Harmful if swallowed (H302)[3][6], Causes skin irritation (H315)[3][6], Causes serious eye damage (H318)[3][6], Suspected of causing cancer (H351)[3], May cause damage to organs through prolonged or repeated exposure (H373)[3][6]	Precautionary: May cause skin irritation (H315), May cause serious eye irritation (H319)
Oral LD50 (Rat)	17,000 mg/kg[2][5]	620 - 780 mg/kg[3]	> 2000 mg/kg (Predicted low acute toxicity)
Dermal LD50 (Rabbit)	22,400 mg/kg[2][5]	~12,200 mg/kg[3]	> 2000 mg/kg (Predicted low acute toxicity)

## Predicted Hazard Profile and GHS Classification

Based on the analogue analysis, 2,2'-(Trimethylenedioxy)diethanol is predicted to have a low order of acute toxicity, similar to Triethylene Glycol. The primary risk is likely to be irritation to the skin and, more significantly, the eyes upon direct contact. The ether linkages and alkyl

chain are generally stable and non-reactive under standard laboratory conditions.[2][5] Unlike Diethanolamine, it lacks the secondary amine group, which is a key contributor to DEA's higher toxicity, corrosivity, and potential for long-term health effects.[3]

Predicted GHS Classification:

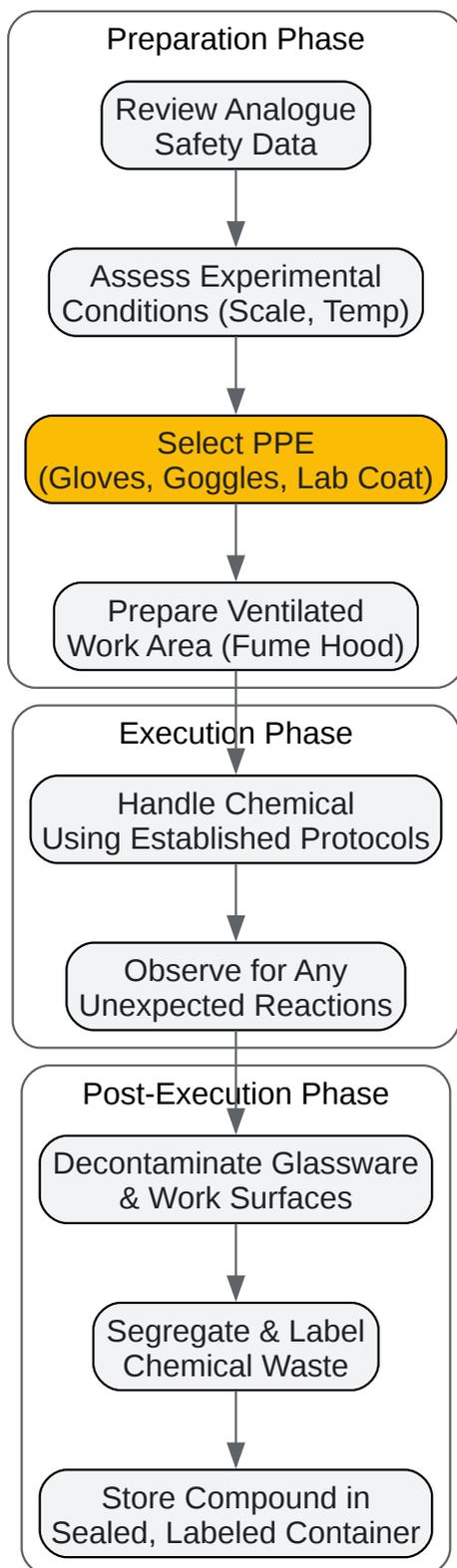
- Pictogram:
- Signal Word:Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
- Precautionary Statements:
  - P264: Wash hands and any exposed skin thoroughly after handling.[7][8]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9][10]
  - P302+P352: IF ON SKIN: Wash with plenty of water.[11]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][9]
  - P332+P313: If skin irritation occurs: Get medical advice/attention.[7]
  - P337+P313: If eye irritation persists: Get medical advice/attention.[10]

## Core Safety Protocols and Methodologies

The following protocols are derived from best practices for handling the analogue compounds and represent a robust, self-validating system for managing 2,2'-(Trimethylenedioxy)diethanol in a research setting.

## Risk Assessment and Handling Workflow

A systematic approach to handling any new chemical is paramount. The following workflow ensures that risks are assessed and controlled before any experimental work begins.



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